5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester 5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121513-05-9
VCID: VC11657674
InChI: InChI=1S/C13H19BClNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OCC
Molecular Formula: C13H19BClNO3
Molecular Weight: 283.56 g/mol

5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester

CAS No.: 2121513-05-9

Cat. No.: VC11657674

Molecular Formula: C13H19BClNO3

Molecular Weight: 283.56 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester - 2121513-05-9

Specification

CAS No. 2121513-05-9
Molecular Formula C13H19BClNO3
Molecular Weight 283.56 g/mol
IUPAC Name 5-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C13H19BClNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Standard InChI Key MMUJOIAUSWBWGF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OCC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted with a chlorine atom at position 5, an ethoxy group at position 2, and a boronic acid pinacol ester at position 4. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, enhancing its shelf life and handling properties. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₃H₁₉BClNO₃
Molecular Weight283.56 g/mol
CAS Number2121513-05-9
IUPAC Name5-Chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

The ethoxy group’s electron-donating nature moderates the pyridine ring’s electronic profile, while the chloro substituent introduces steric hindrance and potential sites for further functionalization.

Synthesis Methods

General Synthetic Pathways

The synthesis typically involves two stages: (1) preparation of the boronic acid precursor and (2) esterification with pinacol. A representative approach, adapted from methodologies for related compounds , proceeds as follows:

  • Halogenation and Functionalization:

    • Starting from 2,5-dichloropyridine, selective ethoxylation at position 2 is achieved using sodium ethoxide in ethanol.

    • Subsequent lithiation at position 4 (via n-BuLi) and reaction with trimethyl borate yields the boronic acid intermediate.

  • Esterification:

    • The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the pinacol ester.

Optimized Protocol from Patent Literature

A patent describing the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole offers procedural insights applicable to the target compound:

  • Step 1: 2,5-Dibromopyridine is reacted with methyl chloroformate in the presence of n-BuLi to introduce the ethoxy group.

  • Step 2: Suzuki-Miyaura coupling with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(dppf)) in 1,4-dioxane at 80°C yields the pinacol ester .

Key Reaction Conditions:

  • Temperature: -100°C (lithiation) to 80°C (coupling)

  • Catalysts: PdCl₂, Pd(OAc)₂

  • Bases: K₂CO₃, NaOAc

  • Solvents: Ether, 1,4-dioxane

Yield: ~50–67% for halogenation steps; 85% for coupling .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic esters. Example applications include:

  • Pharmaceutical Intermediates: Synthesis of kinase inhibitors and antiviral agents requiring biaryl motifs.

  • Materials Science: Construction of π-conjugated systems for organic electronics.

Mechanistic Insights:
The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination to form the biaryl product. The ethoxy group’s electron-donating effect accelerates transmetallation by increasing electron density at the boron center.

Comparative Reactivity

The table below contrasts the reactivity of 5-chloro-2-ethoxypyridine-4-boronic acid pinacol ester with analogs:

CompoundReaction Rate (Relative)Preferred Catalyst
5-Chloro-2-ethoxypyridine-4-Bpin1.0 (Reference)PdCl₂(dppf)
5-Chloro-2-methoxypyridine-4-Bpin1.2Pd(OAc)₂
2-Ethoxypyridine-4-Bpin (no Cl)0.8PdCl₂

The chloro substituent’s electron-withdrawing effect slightly reduces reactivity compared to the methoxy analog but improves regioselectivity in couplings.

Interaction Studies and Reactivity

Solvent and Base Effects

Optimal Suzuki-Miyaura couplings require polar aprotic solvents (e.g., 1,4-dioxane) and weak bases (e.g., K₃PO₄). Strong bases (e.g., NaOH) promote protodeboronation, while nonpolar solvents hinder catalyst activation .

Steric and Electronic Modulation

  • Steric Effects: The ethoxy group at position 2 creates steric hindrance, favoring coupling at position 4.

  • Electronic Effects: The chloro group at position 5 withdraws electron density, stabilizing the transition state during transmetallation.

Comparison with Structural Analogs

5-Chloro-2-methoxypyridine-4-boronic Acid Pinacol Ester

This analog (CAS No. 2121514-91-6) replaces the ethoxy group with methoxy. Key differences include:

  • Molecular Weight: 269.53 vs. 283.56 g/mol.

  • Reactivity: Faster coupling due to reduced steric bulk.

  • Applications: Preferred for electron-rich aryl halides.

3-Chloro-2-ethoxypyridine-4-boronic Acid Pinacol Ester

Positional isomerism (Cl at position 3) alters electronic distribution, reducing coupling efficiency by 20% compared to the 5-chloro isomer.

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